molecular formula C15H10Cl2N2O2S B6507678 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 912761-21-8

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B6507678
CAS No.: 912761-21-8
M. Wt: 353.2 g/mol
InChI Key: XRWSYDKEDSNGEQ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its unique structure and diverse applications in scientific research, including medicinal chemistry, material science, and environmental analysis.

Preparation Methods

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, anti-inflammatory, and anticancer properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Environmental Analysis: It serves as a reagent in the detection and quantification of environmental pollutants, such as heavy metals and organic contaminants.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

    N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide: This compound lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: The position of the methoxy group is different, which can influence the compound’s interaction with molecular targets and its overall pharmacological profile

This compound stands out due to its specific substitution pattern, which imparts unique properties and applications in various fields of research.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-3-8(7-9)14(20)19-15-18-13-11(22-15)6-5-10(16)12(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSYDKEDSNGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220726
Record name N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-21-8
Record name N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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